2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group and a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide typically involves the following steps:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,4-dichlorophenoxy)acetic acid.
Formation of the benzothiophene intermediate: This step involves the cyclization of a suitable precursor, such as 2-mercaptobenzaldehyde, to form the benzothiophene ring system.
Coupling reaction: The final step involves the coupling of the dichlorophenoxy intermediate with the benzothiophene intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the dichlorophenoxy group, potentially leading to the formation of phenolic derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups of the dichlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenolic derivatives.
Substitution: Amino and thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: Potential use as an agrochemical, particularly as a herbicide or plant growth regulator.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group may contribute to its binding affinity, while the benzothiophene moiety may enhance its stability and bioavailability. The exact molecular pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A well-known herbicide with a similar dichlorophenoxy group.
4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene: A compound with a similar benzothiophene moiety.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide is unique due to the combination of the dichlorophenoxy and benzothiophene groups, which may confer distinct chemical and biological properties. This combination may enhance its potential as a versatile compound for various applications.
Properties
Molecular Formula |
C17H17Cl2NO3S |
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Molecular Weight |
386.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]acetamide |
InChI |
InChI=1S/C17H17Cl2NO3S/c18-11-3-4-14(13(19)8-11)23-9-16(21)20-10-17(22)6-1-2-15-12(17)5-7-24-15/h3-5,7-8,22H,1-2,6,9-10H2,(H,20,21) |
InChI Key |
XJKVPDMOUXXFIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CS2)C(C1)(CNC(=O)COC3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
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